Superior Systemic Bioavailability: Intra-Arterial Cyclo(Gly-Gln) Maintains CNS Activity Unattainable by Linear Gly-Gln
A direct head-to-head comparison in anesthetized rats demonstrated that intra-arterial (i.a.) administration of Cyclo(Gly-Gln) significantly attenuates β-endorphin-induced hypotension, whereas i.a. administration of the linear Gly-Gln dipeptide is completely ineffective. This functional outcome is consistent with the known ability of cyclic dipeptides to passively diffuse across the blood-brain barrier [1].
| Evidence Dimension | In vivo efficacy following systemic (i.a.) administration |
|---|---|
| Target Compound Data | Cyclo(Gly-Gln) (5 mg/kg i.a.) significantly attenuated the fall in arterial pressure elicited by i.c.v. β-endorphin |
| Comparator Or Baseline | Linear Gly-Gln (same route/dose) was ineffective; failed to attenuate β-endorphin-induced hypotension |
| Quantified Difference | Functional efficacy vs. complete lack of efficacy under identical conditions |
| Conditions | Pentobarbital-anesthetized rats pretreated with β-endorphin (0.5 nmol i.c.v.) |
Why This Matters
This provides functional evidence of blood-brain barrier penetration, a critical selection criterion for CNS-targeted studies where linear peptides fail systemically.
- [1] Unal CB, Owen MD, Millington WR. Cyclo(Gly-Gln) inhibits the cardiorespiratory depression produced by beta-endorphin and morphine. Brain Res. 1997;747(1):52-9. View Source
